

# 6-(bromomethyl)quinoline molecular weight and formula

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## Compound of Interest

Compound Name: 6-(Bromomethyl)quinoline

Cat. No.: B012639

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## Technical Guide: 6-(Bromomethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and handling of **6-(bromomethyl)quinoline**, a key intermediate in various synthetic applications within drug discovery and materials science.

## Core Molecular Data

The fundamental molecular properties of **6-(bromomethyl)quinoline** are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

Property	Value	Citation
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrN	<a href="#">[1]</a>
Molecular Weight	222.08 g/mol	<a href="#">[1]</a>
IUPAC Name	6-(bromomethyl)quinoline	<a href="#">[1]</a>
CAS Number	101279-39-4	<a href="#">[1]</a>

# Synthesis Protocol: Radical Bromination of 6-Methylquinoline

The synthesis of **6-(bromomethyl)quinoline** is most commonly achieved through the radical bromination of 6-methylquinoline. The following protocol is a representative method for this transformation. A similar procedure has been documented for the synthesis of the 8-isomer.[\[2\]](#)

## Materials:

- 6-Methylquinoline
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (BPO)
- Carbon tetrachloride ( $\text{CCl}_4$ )
- Methanol
- Ethyl acetate
- Hexane

## Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer
- Filtration apparatus (e.g., Büchner funnel)
- Rotary evaporator
- Chromatography column

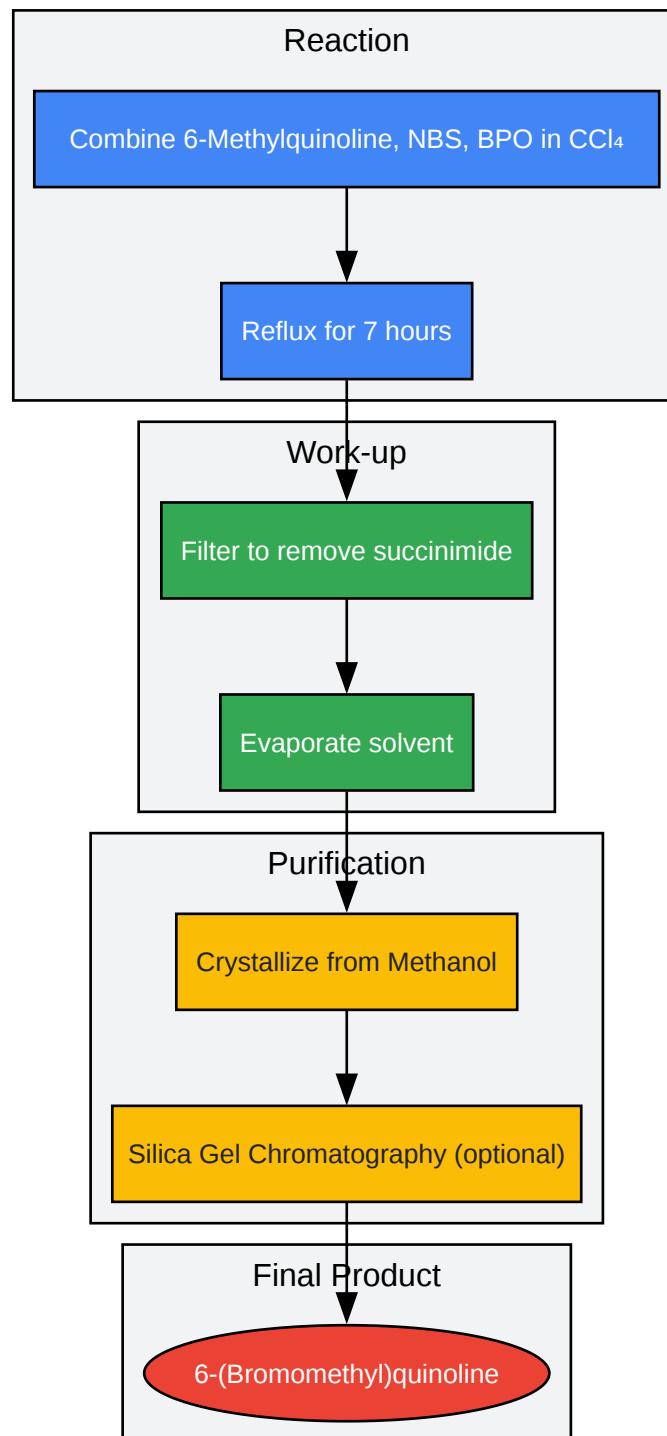
**Procedure:**

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 6-methylquinoline, N-bromosuccinimide (typically 0.9-1.1 equivalents), and a catalytic amount of benzoyl peroxide in carbon tetrachloride.
- **Reflux:** Heat the reaction mixture to reflux (approximately 77°C for  $\text{CCl}_4$ ) and maintain for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. The filtrate is then concentrated under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by crystallization, for instance, from methanol. For higher purity, column chromatography on silica gel using a solvent system like ethyl acetate/hexane is recommended.

## Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **6-(bromomethyl)quinoline** from 6-methylquinoline.

## Synthesis of 6-(Bromomethyl)quinoline

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Caption: Workflow for the synthesis of **6-(bromomethyl)quinoline**.

# Reactions of Bromoquinolines

Bromoquinolines are versatile intermediates in organic synthesis. The bromine atom can be substituted or participate in coupling reactions. For instance, 6-bromoquinoline can undergo nucleophilic aromatic substitution ( $S_NAr$ ) with amines like morpholine and piperazine, particularly when activated by an electron-withdrawing group such as a nitro group.<sup>[3]</sup> This reactivity allows for the introduction of diverse functional groups onto the quinoline scaffold, a common strategy in the development of new therapeutic agents.

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## References

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